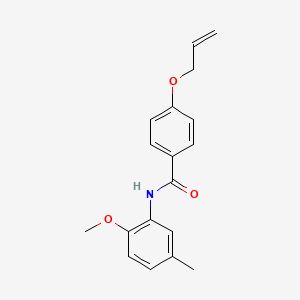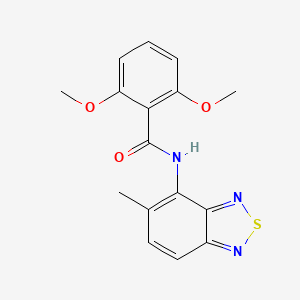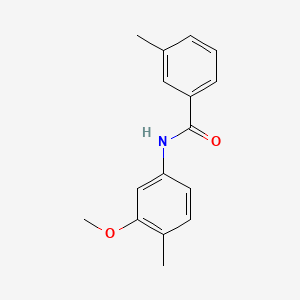![molecular formula C16H22N2O3 B4400553 N-{4-[(isobutylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4400553.png)
N-{4-[(isobutylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide
Vue d'ensemble
Description
N-{4-[(isobutylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide, also known as NBQX, is a compound that has gained attention in the field of scientific research due to its potential as a selective antagonist of ionotropic glutamate receptors.
Mécanisme D'action
N-{4-[(isobutylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide acts as a selective antagonist of AMPA receptors by binding to the receptor and preventing the binding of glutamate, the endogenous ligand. This results in a decrease in the excitatory postsynaptic potential and a reduction in synaptic transmission. The mechanism of action of this compound has been well-characterized in the literature and has been studied extensively using electrophysiological and biochemical techniques.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to modulate AMPA receptor activity. In vitro studies have shown that this compound can inhibit AMPA receptor-mediated currents in a dose-dependent manner. In vivo studies have demonstrated that this compound can reduce seizure activity and protect against neuronal damage in animal models of epilepsy and stroke. However, the effects of this compound on other physiological systems have not been well-studied.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-{4-[(isobutylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide is its selectivity for AMPA receptors, which allows for the specific modulation of this receptor subtype without affecting other glutamate receptor subtypes. This selectivity has been demonstrated in numerous studies and is a key feature of this compound that has made it a valuable tool in scientific research. However, one limitation of this compound is that it has a relatively short half-life, which can make it difficult to use in certain experimental paradigms. Additionally, the effects of this compound on other ion channels and receptors have not been well-characterized, which could limit its use in certain experimental systems.
Orientations Futures
There are several future directions for research on N-{4-[(isobutylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide. One area of interest is the development of more potent and selective AMPA receptor antagonists that could be used in a wider range of experimental systems. Additionally, the use of this compound in combination with other drugs or therapies could be explored as a potential treatment for various neurological disorders. Finally, further studies are needed to fully characterize the effects of this compound on other ion channels and receptors, which could provide insights into the broader physiological effects of this compound.
Applications De Recherche Scientifique
N-{4-[(isobutylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide has been widely used in scientific research as a tool to investigate the role of ionotropic glutamate receptors in various physiological and pathological processes. Specifically, this compound has been used to study the function of AMPA receptors, which are a type of ionotropic glutamate receptor that plays a critical role in synaptic plasticity and learning and memory. This compound has also been used to study the role of AMPA receptors in various disease states, including epilepsy, stroke, and neurodegenerative disorders.
Propriétés
IUPAC Name |
N-[4-(2-methylpropylcarbamoyl)phenyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11(2)10-17-15(19)12-5-7-13(8-6-12)18-16(20)14-4-3-9-21-14/h5-8,11,14H,3-4,9-10H2,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGIAXPKUFXNSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-bromophenyl)thio]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4400473.png)

![4-[(1,3-benzothiazol-2-ylamino)carbonyl]phenyl propionate](/img/structure/B4400477.png)
![(2-{3-[(2-methyl-8-quinolinyl)oxy]propoxy}phenyl)methanol](/img/structure/B4400485.png)
![N-(2-chlorophenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4400496.png)

![4-{2-[(1-chloro-2-naphthyl)oxy]ethyl}morpholine hydrochloride](/img/structure/B4400526.png)

![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-methylbutanamide](/img/structure/B4400534.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(3-methoxyphenyl)glycinamide](/img/structure/B4400541.png)
![5-[(1,3-benzodioxol-5-yloxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B4400543.png)
![4-[4-(8-quinolinyloxy)butoxy]benzaldehyde](/img/structure/B4400548.png)
![[3-(3-butoxyphenoxy)propyl]dimethylamine hydrochloride](/img/structure/B4400557.png)
